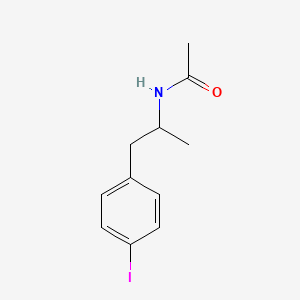

N-(1-(4-Iodophenyl)propan-2-YL)acetamide

Description

N-(1-(4-Iodophenyl)propan-2-YL)acetamide is an acetamide derivative featuring a 4-iodophenyl group attached via a propan-2-yl chain. Its molecular formula is C₁₁H₁₃INO (calculated based on structural analogs in and ), with a molecular weight of ~318.14 g/mol. This compound may exhibit applications in medicinal chemistry, particularly in targeting iodine-sensitive receptors or enzymes.

Key structural features include:

- Acetamide core: Provides hydrogen-bonding capability via the carbonyl and amide groups.

- 4-Iodophenyl substituent: The iodine atom’s polarizability and large atomic radius may enhance binding affinity in hydrophobic pockets.

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N-[1-(4-iodophenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C11H14INO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

AXJHQAKUMFWDNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)I)NC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of SOAT-1

One of the notable applications of N-(1-(4-Iodophenyl)propan-2-YL)acetamide is its role as an inhibitor of Sterol-O-Acyl Transferase-1 (SOAT-1). SOAT-1 is an enzyme involved in cholesterol metabolism, and its inhibition can have significant implications for treating conditions such as hypercholesterolemia, cardiovascular diseases, and certain dermatological disorders like acne and seborrheic dermatitis. Compounds that inhibit SOAT-1 can prevent the synthesis of cholesterol esters, thereby regulating biological processes involving cholesterol .

Potential in Dermatological Treatments

Research indicates that derivatives of this compound may be effective in formulating pharmaceutical compositions aimed at treating skin conditions. The compound's ability to modulate lipid metabolism can be leveraged to develop topical treatments for acne and other sebaceous gland disorders. Clinical studies have shown that such compounds can significantly reduce sebum production and improve skin health .

Biochemical Applications

Modulation of Lipid Metabolism

The compound's structural properties enable it to interact with various biochemical pathways related to lipid metabolism. Its efficacy as a SOAT-1 inhibitor suggests it could be used to study lipid disorders and their associated pathologies. For instance, the modulation of cholesterol levels through this compound could provide insights into the mechanisms underlying atherosclerosis and other lipid-related diseases .

Pharmacological Insights

Case Studies on Efficacy

Several studies have demonstrated the pharmacological potential of this compound in preclinical models. For example, a study highlighted its effectiveness in reducing inflammation associated with collagen-induced arthritis in rat models, suggesting its potential as an anti-inflammatory agent . Another research effort focused on the compound's selectivity and potency against specific biological targets, reinforcing its utility in drug development .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

N-(4-Iodophenyl)acetamide (CAS 622-50-4)

- Structure : Simpler analog lacking the propan-2-yl linker.

- Molecular Formula: C₈H₈INO (MW 261.06) .

- Key Differences :

- Reduced steric bulk due to absence of the propan-2-yl group.

- Lower lipophilicity (calculated logP ~1.8 vs. ~2.5 for the target compound).

- Applications : Used as a precursor in iodinated radiopharmaceuticals .

N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(m-tolyl)acetamide (Compound 8)

- Structure : Tetrazole and trifluoromethyl groups replace iodine .

- Key Differences :

- Tetrazole : Enhances metabolic stability and mimics carboxylic acids.

- Trifluoromethyl : Strong electron-withdrawing effect increases resistance to oxidation.

- Bioactivity : Potent antagonist for free fatty acid receptor 2 (FFAR2) .

N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

- Structure : Chlorine substituent and piperidine ring .

- Key Differences: Chlorine vs. Iodine: Smaller atomic size, lower lipophilicity (logP ~3.0).

- Applications : Investigated in central nervous system (CNS) drug discovery .

Physicochemical Properties

*Estimated based on analogs in and .

Q & A

Basic: What are the recommended synthetic routes for N-(1-(4-Iodophenyl)propan-2-yl)acetamide, and how are intermediates characterized?

Methodological Answer:

A plausible synthetic route involves coupling 4-iodophenylpropan-2-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine). Intermediate characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . For example, analogous acetamide derivatives (e.g., N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide) were characterized via ¹H NMR (δ 1.2–2.5 ppm for methyl groups) and ¹³C NMR (δ 170–175 ppm for carbonyl) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : To resolve stereochemical details and verify substitution patterns. For example, diazenyl-linked iodophenyl acetamides were analyzed using ¹H and ¹³C NMR in DMSO-d₆ .

- Fourier-transform infrared spectroscopy (FTIR) : To confirm the presence of amide C=O stretches (~1650 cm⁻¹) and aryl C-I bonds (~500 cm⁻¹).

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-MS (GC-MS) to validate molecular ion peaks .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: How can researchers address low yields during the synthesis of this compound?

Methodological Answer:

Low yields may arise from:

- Impurities in precursors : Purify 4-iodophenylpropan-2-amine via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Side reactions : Optimize reaction temperature (e.g., 0–25°C) to minimize over-acetylation.

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Advanced: How should conflicting biological activity data (e.g., IC₅₀ variability) for this compound be interpreted?

Methodological Answer:

Discrepancies may stem from:

- Assay conditions : Variability in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells).

- Compound purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Target selectivity : Use competitive binding assays (e.g., TRPA1 vs. TRPV1 channels) to rule off-target effects. For example, structurally related acetamides showed IC₅₀ differences of 4–10 µM depending on assay setup .

Advanced: What experimental strategies can elucidate the mechanism of action of this compound in neurological models?

Methodological Answer:

- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., TRPA1, Nav1.7) in neuronal cells.

- Calcium imaging : Use Fluo-4 AM dye to quantify intracellular Ca²⁺ flux in response to compound exposure.

- Knockdown models : Apply siRNA targeting putative receptors (e.g., TRPA1) to confirm pathway specificity .

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Long-term stability : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.

- Solution stability : Prepare fresh solutions in anhydrous DMSO; avoid aqueous buffers with pH >7 to prevent hydrolysis.

- Accelerated degradation studies : Use thermal stress (40°C/75% RH for 14 days) and analyze via HPLC to identify degradation products .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

- Rodent models : Administer intravenously (IV) or orally (PO) to assess bioavailability. Collect plasma samples at timed intervals for LC-MS/MS analysis.

- Blood-brain barrier (BBB) penetration : Use microdialysis in brain interstitial fluid to quantify compound levels.

- Metabolite profiling : Identify hepatic metabolites via liver microsome incubations with NADPH .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, ethanol, and PBS using nephelometry or UV-Vis spectroscopy.

- Temperature dependence : Measure solubility at 25°C vs. 37°C. For example, analogous acetamides showed 2–3x higher solubility in DMSO at 37°C .

- Co-solvent systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

Advanced: What interdisciplinary collaborations could advance research on this compound?

Methodological Answer:

- Medicinal chemistry : Optimize structure-activity relationships (SAR) via halogen substitution (e.g., replacing iodine with bromine).

- Pharmacology : Partner with electrophysiology labs to map target engagement in disease models (e.g., neuropathic pain).

- Computational chemistry : Use molecular docking (AutoDock Vina) to predict binding modes to ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.